3-(Methylthio)propionic acid

概要

説明

- 哺乳類のメチオニン代謝の中間体として、硫黄含有アミノ酸経路において重要な役割を果たします .

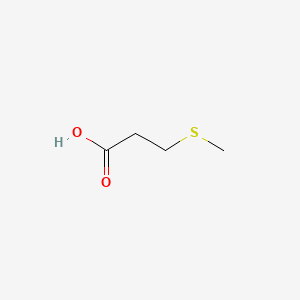

3-(メチルチオ)プロピオン酸: は、化学式 を持つチア脂肪酸です。プロピオン酸の3位にメチルチオ (CH₃S) 基が置換されています。

準備方法

合成経路: 3-(メチルチオ)プロピオン酸の合成には、プロピオン酸またはその誘導体をメチルチオール化剤でチオール化する方法など、さまざまな方法が用いられます。

反応条件: これらの反応は通常、穏やかな条件下で行われ、多くの場合、硫化水素 (H₂S) やメチルメルカプタン (CH₃SH) などの試薬が用いられます。

工業生産: 工業規模の生産方法はそれほど一般的ではありませんが、研究目的のために、実験室規模の合成で十分な量が得られます。

化学反応の分析

反応性: 3-(メチルチオ)プロピオン酸は、酸化、還元、置換など、いくつかの反応を起こす可能性があります。

一般的な試薬と条件:

主要な生成物: 生成物は、使用する特定の反応条件と試薬によって異なります。

科学的研究の応用

Nematicidal Activity

One of the most significant applications of 3-(methylthio)propionic acid is its nematicidal activity against root-knot nematodes, specifically Meloidogyne incognita. Research has shown that this compound can effectively reduce nematode populations in agricultural settings.

Case Study: Efficacy Against Meloidogyne incognita

In a study conducted using pot experiments, the application of this compound resulted in a significant decrease in gall numbers on tomato roots. The number of galls per gram of root decreased from 97.58 to 6.97 after treatment with a concentration of 1 mg/mL for 24 hours. Additionally, treated plants exhibited increased root length and plant height compared to controls, suggesting enhanced growth and health due to reduced nematode infestation .

Table 1: Nematicidal Efficacy of this compound

| Treatment Concentration (mg/mL) | Gall Count Reduction | Root Length Increase (%) | Plant Height Increase (%) |

|---|---|---|---|

| 0 (Control) | - | - | - |

| 1 | 93% | 30% | 25% |

| 2 | 95% | 40% | 35% |

Phytotoxicity and Agricultural Applications

This compound is recognized as a phytotoxin , produced by pathogens such as Xanthomonas campestris that affect crops like cassava. Its role as a blight-inducing toxin highlights its potential for both negative impacts on crops and as a tool for understanding plant-pathogen interactions .

Research Insights

- The compound's phytotoxic effects are being studied to develop biocontrol strategies against plant diseases, offering insights into managing agricultural pests while minimizing chemical pesticide use.

- The attraction of nematodes to this compound suggests it could be used in bait formulations or traps to control nematode populations effectively.

Biochemical Research

In biochemical research, this compound serves as a model compound for studying the mechanisms of action of similar compounds in biological systems.

Mechanism Studies

- Studies have indicated that the methylthio group enhances the toxicity of the compound against nematodes, making it a valuable subject for further investigation into structure-activity relationships within related compounds .

- It has been utilized in chemotaxis assays to understand how nematodes respond to various compounds, aiding in the development of targeted pest management strategies.

作用機序

- 3-(メチルチオ)プロピオン酸がその効果を発揮する正確なメカニズムは、現在も研究中の分野です。

- 硫黄代謝に関与する酵素と相互作用し、細胞のレドックスプロセスに関与する可能性があります。

類似化合物の比較

類似化合物:

独自性: 3-(メチルチオ)プロピオン酸の独自性は、その特定の硫黄置換パターンにあります。

類似化合物との比較

Similar Compounds:

Uniqueness: 3-(Methylthio)propionic acid’s uniqueness lies in its specific sulfur substitution pattern.

生物活性

3-(Methylthio)propionic acid (MTPA) is an organic compound with notable biological activities, particularly in its role as a phytotoxin and nematicide. This article reviews its biological properties, focusing on its nematicidal activity against root-knot nematodes, specifically Meloidogyne incognita, and its potential applications in agricultural biocontrol.

Chemical Structure and Properties

This compound is classified as a straight-chain fatty acid, characterized by a methylthio group attached to the propionic acid backbone. Its chemical formula is , and it is recognized for its role in various biological processes, including acting as a phytotoxin.

Nematicidal Activity

Recent studies have highlighted the efficacy of MTPA as a nematicide. The compound was isolated from Bacillus thuringiensis and tested for its toxicity against M. incognita. The key findings are summarized in the following table:

| Compound | LC50 Value (μg/mL) | Mortality Rate (%) at 1 mg/mL | Effect on Egg Hatching (%) |

|---|---|---|---|

| This compound | 6.27 | 69.93 | 59.49 at 5 μg/mL |

| Propenamide | 53.99 | 47.83 | Not reported |

| Phenylmalonic acid | 211.92 | 16.44 | Not reported |

| N-methylformamide | Not evaluated | No mortality | Not applicable |

The high nematicidal activity of MTPA is attributed to its methylthio group, which enhances its toxicity compared to other structural analogs. Studies indicate that MTPA not only affects the motility of the nematodes but also causes significant morphological damage to their intestinal tissues after exposure .

Chemotaxis and Plant Growth Promotion

In addition to its direct nematicidal effects, MTPA has been shown to attract M. incognita, indicating a complex interaction that may be exploited for biocontrol strategies . Pot experiments demonstrated that treating tomato plants with MTPA resulted in a significant reduction in gall formation, decreasing from an average of 97.58 galls per gram of root to just 6.97 galls after treatment . Furthermore, treated plants exhibited enhanced growth parameters, with root lengths averaging 14.05 cm and plant heights reaching 23.33 cm, representing increases of 71.97% and 32.03%, respectively, compared to controls .

Case Studies and Research Findings

- Nematicidal Efficacy : A study conducted by researchers at [Int. J. Mol. Sci.] demonstrated that MTPA's LC50 value was significantly lower than other tested compounds, confirming its potential as a novel biocontrol agent against root-knot nematodes .

- Impact on Egg Hatching : In laboratory conditions, MTPA reduced the egg hatch rate of M. incognita significantly, with only 16.45% hatching at a concentration of 20 μg/mL compared to an average hatch rate of 84.90% in control groups .

- Field Trials : Field trials have indicated that the application of MTPA can be comparable to conventional nematicides like avermectin and fluopyram, suggesting its viability as an eco-friendly alternative in agricultural practices .

特性

IUPAC Name |

3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOMCZAIALVUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862354 | |

| Record name | 3-Methylthiopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methylthiopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

244.00 to 247.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylthiopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

646-01-5 | |

| Record name | 3-(Methylthio)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylthiopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylthiopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F523ALI47D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylthiopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 3-(methylthio)propionic acid against root knot nematodes?

A1: While the precise mechanism is still under investigation, research suggests that this compound exhibits both direct contact and fumigant nematicidal activity against Meloidogyne incognita. [] It demonstrates a strong attraction effect on the nematodes and effectively inhibits egg hatching. [] Further research is needed to elucidate the specific molecular targets and downstream effects responsible for its nematicidal activity.

Q2: How does the pH level of beer affect the production of this compound during aging?

A2: In beer aging, a lower pH can lead to the formation of more stable sulfitic adducts with 3-(methylthio)propionaldehyde, a precursor to this compound. [] These adducts protect the aldehyde from premature oxidation, making it available for dimethyl trisulfide formation, another compound contributing to the aged beer flavor. [] Conversely, a higher pH promotes the oxidation of 3-(methylthio)propionaldehyde to this compound. []

Q3: What role do carboxylate groups play in the oxidation of this compound derivatives by hydroxyl radicals?

A3: The presence and position of carboxylate groups in this compound derivatives significantly influence the formation of specific intermediates during their oxidation by hydroxyl radicals. [] For example, the availability of α- or β-positioned carboxylate functions affects the formation of sulfur-sulfur and sulfur-carboxylate oxygen-bonded radicals. [] These findings highlight the importance of structural features in modulating the reactivity and oxidation pathways of these compounds.

Q4: Can this compound be synthesized by microorganisms?

A4: Yes, certain fungal species, like Aspergillus flavus, can produce this compound. [] This production is enhanced when the fungus is grown in a medium supplemented with methionine, suggesting that the amino acid serves as a precursor for the compound's biosynthesis. [] This finding highlights the potential for utilizing microbial systems for the production of this compound.

Q5: How does the presence of this compound change during the fermentation process of Chinese sauce-flavor Baijiu?

A5: Research shows an increase in the concentration of this compound ethyl ester, along with other flavor compounds, during the third round of fermentation in Chinese sauce-flavor Baijiu production. [] This increase is correlated with an improved flavor profile of the Baijiu. [] The study suggests that specific bacterial and fungal communities present during fermentation contribute to the production of this and other key flavor compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。